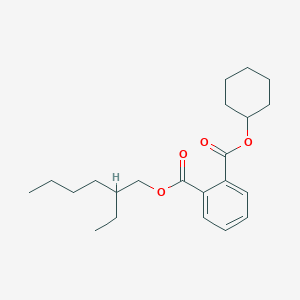

Cyclohexyl 2-ethylhexyl phthalate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1169-98-8 |

|---|---|

Molecular Formula |

C22H32O4 |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

2-O-cyclohexyl 1-O-(2-ethylhexyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C22H32O4/c1-3-5-11-17(4-2)16-25-21(23)19-14-9-10-15-20(19)22(24)26-18-12-7-6-8-13-18/h9-10,14-15,17-18H,3-8,11-13,16H2,1-2H3 |

InChI Key |

GULVUHANCCJWSS-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 |

Other CAS No. |

1169-98-8 |

Origin of Product |

United States |

Environmental Occurrence and Distribution of Cyclohexyl 2 Ethylhexyl Phthalate

Global and Regional Environmental Concentrations

Atmospheric Compartment (e.g., urban, ocean air, precipitation)

No specific data on the concentrations of Cyclohexyl 2-ethylhexyl phthalate (B1215562) in the atmosphere, including in urban air, ocean air, or precipitation, were found.

Aquatic Compartments (e.g., surface water, groundwater, marine environments, rivers)

Information regarding the presence and concentration of Cyclohexyl 2-ethylhexyl phthalate in various aquatic environments, such as surface water, groundwater, marine ecosystems, and rivers, is not available in the reviewed literature.

Terrestrial Compartments (e.g., soil, sediment, sludge)

There is a lack of specific data on the concentrations of this compound in terrestrial compartments, including soil, sediment, and sludge.

Occurrence in Environmental Biota

No studies detailing the occurrence or bioaccumulation of this compound in any environmental biota, such as plants, animals, or microorganisms, were identified.

Temporal and Spatial Trends in Environmental Detection

Due to the absence of baseline detection data, no information on the temporal or spatial trends of this compound in the environment could be found.

Environmental Transport and Biogeochemical Fate of Cyclohexyl 2 Ethylhexyl Phthalate

Atmospheric Transport Dynamics

The movement of CEHP through the atmosphere is a key aspect of its environmental distribution. This includes its entry into the air, its removal, and its potential for long-distance travel.

Volatilization Processes

CEHP can be released into the atmosphere from various sources, including industrial emissions and the volatilization from consumer products and building materials. nih.govendofound.org Although it has a low vapor pressure, its widespread use contributes to its presence in the air. nih.gov Once in the atmosphere, CEHP can exist in both the gas phase and adsorbed to airborne particles. nih.gov The partitioning between these two phases is a critical factor in its atmospheric transport and fate.

Atmospheric Deposition (Wet and Dry)

CEHP is removed from the atmosphere through both wet and dry deposition. Wet deposition involves the scavenging of CEHP from the air by precipitation, such as rain and snow. Studies have shown that phthalate (B1215562) esters, including those similar in structure to CEHP, are found in atmospheric deposition samples, with concentrations often linked to particulate matter. researchgate.net Research in a subtropical city indicated that the deposition fluxes of various phthalate esters were significantly higher during the wet season, suggesting that precipitation plays a major role in their removal from the atmosphere. researchgate.net

Dry deposition occurs when CEHP in the gas phase or attached to particles settles out of the atmosphere onto surfaces. The association of CEHP with atmospheric particles is a significant factor in its deposition, as indicated by the correlation between phthalate and particulate depositional fluxes. researchgate.net

Long-Range Atmospheric Transport

The potential for long-range atmospheric transport allows contaminants to reach remote areas far from their original sources. For semi-volatile organic compounds like phthalates, this process involves cycles of volatilization, atmospheric transport, and deposition. envirocomp.com While specific data on the long-range transport of CEHP is limited, the behavior of similar compounds, such as Di(2-ethylhexyl) phthalate (DEHP), provides insights. DEHP has been shown to undergo volatilization from seawater, suggesting it can be transported further to remote oceans via the atmosphere. acs.org The atmospheric residence time of these compounds is influenced by their partitioning between the gas and particulate phases, with compounds that are more volatile and less particle-bound having a greater potential for long-range transport. envirocomp.com

Aquatic Transport and Distribution

Once in aquatic environments, the behavior of CEHP is influenced by its interactions with water, suspended particles, and sediments.

Leaching and Migration from Materials

CEHP can enter aquatic systems through the leaching and migration from plastic products. endofound.orgnih.govd-nb.info Since plasticizers like CEHP are not chemically bound to the polymer matrix, they can be released into the surrounding environment over time. endofound.orgresearchgate.netsciencenews.orgnih.gov The rate of leaching is influenced by environmental factors such as temperature and the properties of the plastic material itself. d-nb.infobiointerfaceresearch.com

Studies on various types of microplastics have demonstrated the leaching of phthalates into seawater. For instance, research on conventional and biodegradable microplastics showed that polyethylene (B3416737) (PE) mulch had a higher leaching potential for DEHP compared to polylactic acid (PLA) mulch. nih.gov The leaching process often follows a pseudo-first-order kinetic model. nih.gov The temperature of the water can also affect the rate of leaching, with higher temperatures generally leading to increased release of phthalates from plastics. biointerfaceresearch.com

Leaching of Di-2-ethylhexyl phthalate (DEHP) from Different Microplastics in Seawater

| Microplastic Type | Leaching Potential (μg/g) |

|---|---|

| PE mulch | 6.88 |

| PE bags | 4.24 |

| PLA mulch | 1.10 |

| PBAT/PLA bags | 0.89 |

Sorption to Particulates and Sediments

Due to its hydrophobic nature, CEHP has a tendency to adsorb to suspended particulate matter and accumulate in sediments within aquatic environments. usgs.govnih.gov This process, known as sorption, is a key factor in its environmental distribution and persistence. The partitioning of CEHP between the water column and solid phases is described by the partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). usgs.govresearchgate.net

Research on similar phthalates like DEHP has shown that they are rapidly sorbed onto soils and sediments. nih.gov The sorption capacity can vary depending on the type of soil or sediment, with materials having higher organic matter content generally exhibiting stronger sorption. usgs.govresearchgate.net For example, studies on DEHP have reported distribution coefficients (Kd) ranging from 1.8 x 10^4 to 4.2 x 10^4 L/kg in different soil types. nih.gov This strong sorption to solids means that a significant portion of CEHP in aquatic systems is likely to be found in the sediment rather than dissolved in the water column. usgs.govnih.gov

Sorption Characteristics of Di-2-ethylhexyl phthalate (DEHP) in Different Soils

| Soil Type | Distribution Coefficient (Kd) (L/kg) |

|---|---|

| Leptosol | 1.8 x 10^4 |

| Phaeozem | ~3.0 x 10^4 (interpolated) |

| Vertisol | 4.2 x 10^4 |

Transport in Water Systems (Rivers, Groundwater, Ocean)

The transport and fate of CEHP in aquatic environments are governed by its physicochemical properties and the characteristics of the water system. Due to its structural similarity to other well-studied phthalates like di(2-ethylhexyl) phthalate (DEHP), inferences can be drawn regarding its behavior.

DEHP, a compound with a similar high molecular weight and low water solubility, exhibits a strong tendency to adsorb to suspended particulate matter and sediments in water bodies. cdc.govepa.gov This sorption behavior significantly influences its transport. In rivers, CEHP is likely to be transported predominantly in association with suspended solids. The movement and deposition of these particles will, therefore, dictate the downstream distribution of the compound.

In a study of DEHP in river water, concentrations were found to be between 8-25 µg/L, while in the sediment, they were significantly higher, ranging from 1,000-2,000 µg/kg. nih.gov This highlights the role of sediment as a major sink and reservoir for such phthalates in riverine systems. The slow degradation of these compounds in sediment further contributes to their persistence and potential for long-range transport with sediment movement. nih.gov

Regarding groundwater, the high tendency of compounds like DEHP to adsorb to soil particles suggests that leaching into groundwater would be limited. epa.gov However, the presence of DEHP has been detected in groundwater monitoring wells, sometimes attributed to the degradation of well materials or contamination from sampling equipment. wi.gov This indicates that while soil sorption is a significant barrier, pathways for groundwater contamination can exist.

In the oceanic environment, long-range atmospheric transport can be a significant pathway for the introduction of semi-volatile organic compounds. epa.gov Once in the ocean, CEHP would likely partition to suspended organic matter and eventually settle into the sediments, similar to its behavior in freshwater systems.

Terrestrial Mobility and Persistence in Soils

The mobility of Cyclohexyl 2-ethylhexyl phthalate in terrestrial environments is expected to be low due to its strong adsorption to soil particles. epa.gov This is a characteristic feature of high-molecular-weight phthalates. The persistence of CEHP in soil is influenced by a combination of factors, including soil type, microbial activity, and other environmental conditions.

Studies on DEHP have shown that it has a strong tendency to adsorb to soil and sediments, with calculated log Koc values of 4 to 5. epa.gov This strong adsorption limits its movement through the soil profile and reduces the likelihood of it reaching groundwater. epa.gov

The persistence of phthalates in soil is largely dependent on biodegradation, which can be influenced by soil properties. For instance, the degradation of DEHP has been found to be positively correlated with the bacterial counts in the original soils, indicating a key role for microorganisms. nih.gov However, the degradation process and the accumulation of metabolites can be affected by soil acidity. In acidic soils, the degradation of DEHP can be slower, and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), may accumulate. nih.gov This accumulation of MEHP can, in turn, impact the soil microbial community. nih.gov

The presence of oxygen also plays a role in the fate of these compounds in soil. While DEHP degradation can proceed at similar rates in both aerobic and anaerobic flooded soils, the accumulation of the metabolite MEHP is more likely to occur in anaerobic conditions. nih.gov

Degradation and Transformation Pathways

The breakdown of this compound in the environment occurs through various biological and abiotic processes. These pathways determine the ultimate fate and potential for the accumulation of the compound and its transformation products.

Microbial degradation is a primary pathway for the removal of phthalates from aerobic environments. nih.gov Numerous studies have identified microorganisms capable of degrading DEHP, a close analog of CEHP. The general aerobic degradation pathway involves the initial hydrolysis of the diester to its monoester, mono(2-ethylhexyl) phthalate (MEHP), and then further to phthalic acid (PA). nih.govresearchgate.net These intermediates are then typically funneled into central metabolic pathways.

Several bacterial strains have been isolated and characterized for their ability to degrade DEHP. For example, Rhodococcus ruber YC-YT1, isolated from marine plastic debris, can completely degrade 100 mg/L of DEHP within three days. nih.gov This strain transforms DEHP to phthalic acid via MEHP. nih.gov Another example is Ochrobactrum anthropi strain L1-W, which can degrade 98.7% of an initial 200 mg/L DEHP concentration within 72 hours. nih.gov A bacterial consortium, designated K1, has also been shown to effectively mineralize DEHP. researchgate.net

The efficiency of aerobic biodegradation is influenced by environmental factors such as pH and temperature. For Rhodococcus ruber YC-YT1, the optimal temperature for DEHP degradation is around 30°C, with high efficiency observed in a pH range of 5.0 to 10.0. nih.gov Similarly, Ochrobactrum anthropi strain L1-W shows optimal degradation at 30°C and a pH of 6. nih.gov

The degradation kinetics often follow first-order models. For instance, the degradation of DEHP by Ochrobactrum anthropi strain L1-W at an initial concentration of 200 mg/L has a half-life of 10.21 hours. nih.gov

Table 1: Aerobic Biodegradation of DEHP by Various Microorganisms

| Microorganism | Initial DEHP Concentration (mg/L) | Degradation Efficiency (%) | Time | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Rhodococcus ruber YC-YT1 | 100 | 100 | 3 days | 7.0 | 30 | nih.gov |

| Ochrobactrum anthropi L1-W | 200 | 98.7 | 72 hours | 6.0 | 30 | nih.gov |

| Bacterial Consortium K1 | 420 | High | Not specified | 7.3 | 31.4 | researchgate.net |

| Acinetobacter sp. SN13 | 400 | >90 | 5 days | 3-9 | Not specified | nih.gov |

Under anaerobic conditions, the degradation of phthalates with long ester chains like CEHP is generally slower and less complete compared to aerobic degradation. nih.govkaydiandesign.com Studies on DEHP in anaerobic environments, such as sludge digesters and river sediments, have shown that it is more recalcitrant than phthalates with shorter side chains. nih.govkaydiandesign.com

In anaerobic digestion of wastewater sludge, DEHP degradation has been reported to be poor, and its accumulation can inhibit the degradation of more readily biodegradable phthalates and negatively impact methanogenesis. nih.gov However, some level of anaerobic degradation does occur. For example, in one study, an average of 26.3% of the added DEHP was degraded in a bench-scale anaerobic digester after a 7-week acclimation period. kaydiandesign.com Another study investigating the anaerobic degradation of phthalates in river sediment reported a degradation rate constant for DEHP of 0.027 per day, with a half-life of 25.7 days under optimal conditions. researchgate.net

The microbial communities involved in anaerobic degradation are complex and can include methanogens and sulfate-reducing bacteria. researchgate.net The initial breakdown step is believed to be the hydrolysis of the ester bond, releasing the corresponding alcohol and phthalic acid, which can then be further mineralized to methane (B114726) and carbon dioxide. researchgate.net

The presence of other substances can influence anaerobic degradation rates. For instance, the addition of certain surfactants and yeast extract has been shown to enhance degradation, while the presence of acetate, pyruvate, lactate, and certain metals can be inhibitory. researchgate.net

Photodegradation can be a significant transformation pathway for phthalates in the aquatic environment, particularly in the presence of photosensitizers. nih.govnih.gov While direct photolysis of DEHP is generally not considered a rapid process, its degradation can be accelerated by indirect photolytic processes. nih.gov

Studies have shown that the presence of substances like nitrate, ferric ions, and fulvic acids, which are common in natural waters, can facilitate the photodegradation of DEHP under simulated sunlight. researchgate.net These substances can generate reactive oxygen species, such as hydroxyl radicals (•OH), which are powerful oxidants that can degrade DEHP. researchgate.net

The use of photocatalysts like titanium dioxide (TiO2) has been shown to be effective in degrading DEHP. researchgate.netnih.gov In one study, DEHP was completely removed from a solution after 150 minutes of irradiation in the presence of TiO2. researchgate.net The degradation process was found to follow first-order kinetics. researchgate.net The proposed mechanism involves the scission of the ethylhexyl or ester chains of the DEHP molecule. researchgate.net The degradation efficiency is influenced by factors such as the amount of photocatalyst, DEHP concentration, light intensity, and pH. researchgate.net

Hydrolysis is a key initial step in the degradation of phthalate esters, cleaving the ester bonds to form the monoester and the corresponding alcohol. nih.govnih.gov In the environment, this process can occur both abiotically and biotically.

Abiotic hydrolysis of phthalates like DEHP in water is generally a slow process under neutral pH conditions. nih.gov However, the rate can be influenced by pH and temperature.

Biotic hydrolysis, mediated by microbial enzymes, is a much more significant process in the environment. nih.gov As discussed in the biodegradation sections, various microorganisms produce esterases that can efficiently hydrolyze DEHP to MEHP. nih.gov

In biological systems, such as in mammals, the hydrolysis of DEHP to its active metabolite MEHP is a rapid process that occurs in the liver and intestines, mediated by microsomal enzymes. nih.gov While this is a toxicological process, it demonstrates the susceptibility of the ester bonds in DEHP to enzymatic hydrolysis, a principle that also applies to microbial degradation in the environment.

Metabolite Formation and Environmental Persistence (e.g., MEHP, PA)

Detailed research findings and data specifically concerning the metabolite formation and environmental persistence of this compound are not available in the current body of scientific literature searched.

Advanced Analytical Methodologies for Environmental Monitoring of Cyclohexyl 2 Ethylhexyl Phthalate

Sample Collection and Preparation for Diverse Environmental Matrices

The initial and one of the most critical stages in the environmental monitoring of cyclohexyl 2-ethylhexyl phthalate (B1215562) is the collection and preparation of samples from various environmental matrices. The choice of methodology is dictated by the physical and chemical properties of the matrix and the target analyte.

Water Samples: For aqueous matrices such as surface water, groundwater, and wastewater, solid-phase extraction (SPE) is a commonly employed technique for the extraction and preconcentration of phthalates. nih.gov This method involves passing the water sample through a cartridge containing a solid adsorbent, which retains the analyte of interest. The analyte is then eluted with a small volume of an appropriate solvent. nih.gov For instance, C18-bonded silica (B1680970) is a frequently used sorbent for phthalate extraction. nih.gov Another approach involves salt-assisted dispersive liquid-liquid microextraction (SA-DLLME), which utilizes a small amount of extraction solvent and a disperser solvent, facilitated by the addition of salt, to extract the analyte from the aqueous phase. rsc.org

Soil and Sediment Samples: The extraction of cyclohexyl 2-ethylhexyl phthalate from solid matrices like soil and sediment often involves more rigorous techniques. Pressurized liquid extraction (PLE) is an effective method that uses elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid samples. nih.gov A common solvent mixture for this purpose is hexane (B92381) and acetone (B3395972) in a 1:1 ratio. nih.gov Soxhlet extraction, a classical and thorough method, is also utilized, often with a solvent system like 10% diethyl ether in hexanes. nih.gov

Air Samples: Air sampling for semi-volatile organic compounds like phthalates requires methods that can capture both the vapor and particulate phases. A dual-phase air sampling method often consists of a quartz fiber filter to collect aerosols followed by a sorbent tube, such as one containing XAD-2 resin, to trap the vapor phase. nih.govresearchgate.net This allows for a comprehensive assessment of the total atmospheric concentration.

A significant challenge in the analysis of phthalates is the potential for sample contamination from laboratory equipment and reagents, as these compounds are widely used in plastics. cdc.govcdc.gov Therefore, rigorous cleaning of all glassware and the use of high-purity solvents are imperative to minimize background levels and ensure the accuracy of the results. cdc.gov

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate this compound from other compounds present in the extracted sample. This separation is crucial for accurate identification and quantification.

Gas Chromatography (GC) and its Variants (e.g., GC-MS, GC-MS/MS)

Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including phthalates. restek.com In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium or hydrogen. unipa.itshimadzu.com The separation is based on the differential partitioning of the analytes between the stationary phase coating the column and the mobile gas phase.

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer provides a highly selective and sensitive detection method. oregonstate.edu As compounds elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. oregonstate.eduresearchgate.net Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. unipa.itnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For even greater selectivity and to overcome matrix interferences, tandem mass spectrometry (GC-MS/MS) can be utilized. This technique involves the selection of a specific precursor ion from the initial mass analysis, its fragmentation, and the subsequent analysis of the resulting product ions. This multi-stage fragmentation process significantly reduces background noise and improves the certainty of identification, especially in complex matrices. mdpi.com

The choice of the GC column's stationary phase is critical for achieving optimal separation of phthalate isomers and other closely related compounds. restek.com

Liquid Chromatography (LC) and its Variants (e.g., HPLC-UV, LC-MS/MS, LC-QTOF)

Liquid chromatography is another cornerstone technique for the analysis of a wide range of organic compounds, including those that are less volatile or thermally labile, making it a suitable alternative to GC for some phthalates.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the analyte's affinity for the stationary and mobile phases. nih.gov A common setup for phthalate analysis involves a reverse-phase C18 column. nih.govresearchgate.net Ultraviolet (UV) detection is a straightforward and cost-effective detection method where the absorbance of the eluting compounds is measured at a specific wavelength. nih.govvfu.cz However, its sensitivity and selectivity can be limited compared to mass spectrometric detection. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The combination of LC with tandem mass spectrometry offers high sensitivity and selectivity for the analysis of phthalates in complex environmental samples. nih.govsciex.comnih.gov This technique is particularly advantageous for analyzing phthalate metabolites. epa.gov The use of Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, allows for highly specific and quantitative analysis. nih.govsciex.com

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF): LC coupled with a quadrupole time-of-flight mass spectrometer provides high-resolution mass data, enabling the accurate identification of known and unknown compounds. nih.gov This is particularly useful for non-targeted screening and for elucidating the structures of metabolites or degradation products of this compound in environmental samples. nih.govresearchgate.net

Spectrometric Detection and Identification

Spectrometric techniques are indispensable for the conclusive identification and accurate quantification of this compound following chromatographic separation.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is the gold standard for the identification and quantification of organic contaminants. who.int

Mass Spectrometry (MS): In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, allowing for its identification. researchgate.net A common fragment ion for many phthalates is found at m/z 149, which corresponds to the protonated phthalic anhydride. nih.govmdpi.com

Tandem Mass Spectrometry (MS/MS): MS/MS enhances the specificity of detection by performing two stages of mass analysis. sciex.comnih.gov A precursor ion characteristic of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. sciex.comepa.gov This technique significantly improves the signal-to-noise ratio and is crucial for trace-level analysis in complex matrices. nih.gov The high selectivity of MS/MS is key to obtaining reliable data, especially when dealing with potential contamination issues inherent in phthalate analysis. nih.gov

Ultraviolet (UV) Detection

Ultraviolet (UV) detection is often used in conjunction with HPLC. nih.govresearchgate.net It relies on the principle that many organic molecules, including phthalates, absorb light in the ultraviolet region of the electromagnetic spectrum. nih.gov The amount of light absorbed is proportional to the concentration of the analyte. While being a robust and economical detection method, UV detection is generally less sensitive and selective than mass spectrometry. nih.gov The detection wavelength is chosen to maximize the analyte's absorbance; for many phthalates, this is around 224-230 nm. nih.govvfu.cz

Method Validation and Quality Assurance in Environmental Trace Analysis

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For trace analysis of phthalates in complex environmental matrices, robust validation and stringent quality assurance are paramount to generating reliable and defensible data.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.

For phthalates like DEHP, these limits are highly dependent on the analytical instrumentation, the sample matrix, and the extraction/clean-up procedure employed. Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are most commonly used for their high sensitivity and selectivity. nih.gov

Research on DEHP provides insight into the typical detection and quantification limits achievable in various environmental and biological samples. For instance, a method for analyzing DEHP in water and soil using HPLC-MS achieved an LOD of 0.03 µg/L in water and 0.02 mg/kg in soil, with corresponding LOQs of 0.10 µg/L and 0.05 mg/kg, respectively. nih.gov Another study using GC-ion trap MS for various phthalates in water reported an LOD for DEHP of 1 ng/mL and an LOQ of 5 ng/mL. mdpi.com In biomonitoring studies, LODs for DEHP metabolites in urine have been reported in the range of 0.11 to 0.28 ng/mL. nih.gov

Table 1: Examples of Detection and Quantification Limits for DEHP in Various Matrices

| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Water | HPLC-MS | 0.03 µg/L | 0.10 µg/L | nih.gov |

| Soil | HPLC-MS | 0.02 mg/kg | 0.05 mg/kg | nih.gov |

| Alcoholic Beverages | HPLC-UV | - | 0.06 mg/L | mdpi.com |

| Water | GC-IT/MS | 1 ng/mL | 5 ng/mL | mdpi.com |

| Urine (Metabolites) | LC/QTOF-MS | 0.11 - 0.28 ng/mL | 0.24 - 0.58 ng/mL | nih.gov |

| Biological Tissue | HPLC | 3 ppm (DEHP), 2 ppm (MEHP) | 3 ppm (DEHP), 2 ppm (MEHP) | ilacadofsci.com |

This table presents data for Di(2-ethylhexyl) phthalate (DEHP) and its metabolite Mono(2-ethylhexyl) phthalate (MEHP) as a proxy for methods applicable to other phthalates.

Ensuring the accuracy, precision, and reproducibility of an analytical method is essential for method validation.

Accuracy refers to the closeness of a measured value to the true or accepted value. It is often assessed through recovery studies, where a sample is spiked with a known amount of the analyte. For DEHP analysis, methods are validated to achieve high recovery rates, typically above 80%. For example, a validated HPLC method for DEHP in liver samples reported a recovery of more than 95%. scispace.com In another study, recoveries for DEHP from water samples ranged from 86.0% to 99.8%. nih.gov

Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD). Intra-day precision (repeatability) and inter-day precision (intermediate precision) are evaluated. Validated methods for DEHP demonstrate low RSD values, often below 15-20% for trace analysis. An HPLC-UV method for DEHP in beverages showed RSD values for repeatability and intermediate precision met acceptable standards. mdpi.com Similarly, a method for DEHP and its metabolite in liver samples reported intra-assay percent RSD of 1.61% and 0.89%, respectively. scispace.com

Reproducibility assesses the precision of results obtained from the same sample under varied conditions, such as by different analysts or in different laboratories. Cross-validation and participation in inter-laboratory comparison schemes are crucial for establishing the reproducibility and comparability of data. oup.com However, studies have highlighted that discrepancies between commercial phthalate metabolite standards can significantly affect the accuracy and comparability of results between laboratories, underscoring the need for careful standard verification. oup.com

Table 2: Method Validation Parameters for DEHP Analysis

| Parameter | Matrix | Method | Finding | Reference |

| Accuracy (Recovery) | Liver Tissue | HPLC | >95% | scispace.comresearchgate.net |

| Water | HPLC-MS | 86.0% - 99.8% | nih.gov | |

| Precision (%RSD) | Liver Tissue (Intra-assay) | HPLC | 1.61% for DEHP, 0.89% for MEHP | scispace.com |

| Water (Overall method) | HPLC-MS | <18% | nih.gov | |

| Alcoholic Beverages | HPLC-UV | Acceptable RSD for repeatability and intermediate precision | mdpi.com | |

| Linearity (r²) | Liver Tissue | HPLC | >0.999 | scispace.com |

| Alcoholic Beverages | HPLC-UV | Confirmed over 0.3–1.5 mg/L | mdpi.com |

This table presents data for Di(2-ethylhexyl) phthalate (DEHP) as a proxy for methods applicable to other phthalates.

A significant challenge in the trace analysis of phthalates is the high risk of laboratory contamination. nih.gov Phthalates are ubiquitous in the laboratory environment, leaching from common plastic consumables, solvents, and even indoor air. researchgate.netresearchgate.net This background contamination can lead to false-positive results or artificially inflated measurements.

Strict protocols are required to minimize this contamination:

Use of Glassware: All plastic materials (e.g., pipette tips, vials, tubing) should be avoided wherever possible and replaced with glassware. researchgate.net

Solvent and Reagent Purity: High-purity, phthalate-free solvents and reagents must be used. researchgate.net Glassware should be meticulously cleaned, often by rinsing with acetone and baking at high temperatures (e.g., 140°C for at least 4 hours). mdpi.com

Procedural Blanks: Analyzing procedural blanks with every batch of samples is mandatory. researchgate.netnih.gov These blanks consist of all reagents and undergo the entire sample preparation and analysis process. They are essential for identifying and quantifying background contamination, which can then be subtracted from the sample results. researchgate.net

Dedicated Equipment and Clean Rooms: For ultra-trace analysis, using dedicated glassware, equipment, and even specialized clean rooms or hoods can help lower the background contamination to achieve reliable quantification at the ng/L level. nih.gov

Minimizing Exposure: Samples should be handled efficiently to minimize exposure to laboratory air, and containers should be kept tightly sealed. researchgate.net

Studies have identified significant leaching of phthalates from laboratory consumables like plastic syringes, pipette tips, and filter holders, making their avoidance critical for accurate analysis. researchgate.netepa.gov

Biomonitoring in Environmental Organisms and Matrices

Biomonitoring involves measuring chemicals or their metabolites in biological specimens (e.g., urine, blood, tissue) to assess exposure. researchgate.net For phthalates, biomonitoring is a key tool for understanding exposure patterns in both human populations and wildlife. nih.govmdpi.com

Due to their rapid metabolism, parent phthalates like DEHP have very short half-lives in the body (less than 24 hours). mdpi.com Therefore, biomonitoring studies typically focus on measuring their more stable urinary metabolites. mdpi.comepa.gov For DEHP, the primary hydrolysis product, mono(2-ethylhexyl) phthalate (MEHP), is further metabolized into several oxidative products, such as mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP). mdpi.com These oxidative metabolites are considered more reliable biomarkers of DEHP exposure. mdpi.com

Urine is the preferred matrix for most human biomonitoring studies due to its non-invasive collection and higher concentration of metabolites. mdpi.com Studies have measured phthalate metabolites in various populations, revealing widespread exposure. For example, data from the U.S. National Health and Nutrition Examination Survey (NHANES) showed that DEHP metabolites were detected in about 67% of individuals sampled in 2007-2008. epa.gov A study in Germany monitoring individuals over a year found that children often had higher and more variable concentrations of DEHP metabolites than adults. nih.gov

In wildlife and environmental studies, tissues from various organisms can be analyzed to assess bioaccumulation and trophic transfer. The analytical methods developed for human biomonitoring, particularly LC-MS/MS, are readily adapted for analyzing environmental organisms and other matrices like soil and water.

Ecological Impacts and Ecotoxicological Assessments of Cyclohexyl 2 Ethylhexyl Phthalate

Ecotoxicity to Aquatic Organisms

CEHP is a common contaminant in aquatic environments, including freshwater and marine ecosystems. oherrero.comnih.gov Its lipophilic nature facilitates its binding to fatty tissues in aquatic organisms, leading to bioaccumulation. nih.gov Studies have shown that higher-molecular-weight phthalates like DEHP are found in higher concentrations in the tissues of aquatic organisms compared to their lower-molecular-weight counterparts. nih.gov

Research on the ecotoxicological effects of CEHP on microorganisms and algae has revealed varying levels of tolerance. A study assessing the acute toxicity of DEHP on the marine microalga Tetraselmis sp. and a microbial consortium (MP001) found that these microorganisms exhibited high tolerance, with a tendency for their density to increase during exposure to DEHP concentrations ranging from 0.045 to 6.00 mg·L⁻¹. nih.govmdpi.com This suggests that some microorganisms may have the capacity to biodegrade or are otherwise resistant to the toxic effects of CEHP at these concentrations. nih.govmdpi.com

In contrast, other studies have highlighted the potential for CEHP to disrupt microbial communities. For instance, in denitrifying sediment mesocosms, Betaproteobacteria and Gammaproteobacteria were identified as key degraders of DEHP. biorxiv.org The presence of genes related to DEHP degradation flanked by transposases in these bacteria suggests the potential for horizontal gene transfer of this degradation capability within microbial communities. biorxiv.org

Aquatic invertebrates have shown varying degrees of sensitivity to CEHP exposure. Studies on the water flea Daphnia magna have demonstrated that while exposure to mono(2-ethylhexyl) phthalate (B1215562) (MEHP), a primary metabolite of DEHP, at concentrations up to 2 mg/L did not cause mortality, it did lead to an increase in lipid droplets after 96 hours and higher reproduction rates in adult females after 21 days. nih.gov This suggests that MEHP can enhance lipid metabolism and affect reproductive signaling in Daphnia magna. nih.gov Another study on Daphnia magna found that the median lethal concentrations (LC50) of DEHP for juveniles were 0.83 mg/L at 24 hours and 0.56 mg/L at 48 hours, while for adults, the LC50 values were 0.48 mg/L at 24 hours and 0.35 mg/L at 48 hours. nih.gov

In the crustacean Moina macrocopa, exposure to DEHP concentrations of 1, 10, 100, and 1000 μg/L resulted in observable changes in growth and reproduction. nih.gov For the brine shrimp Artemia sp. and the amphipod Apohyale media, mortality increased with rising DEHP concentrations. nih.govmdpi.com Apohyale media was found to be particularly sensitive, with mortality reaching 100% at nearly all tested DEHP concentrations after 72 hours. nih.govmdpi.com Sublethal effects in Artemia sp., such as slow swimming and spasms, were observed at concentrations as low as 0.094 mg·L⁻¹. mdpi.com

The dark false mussel, Mytilopsis leucophaeata, was found to be more tolerant, with no significant mortality observed within the first 48 hours of exposure. mdpi.com However, after 72 hours, mortality was observed at intermediate to high concentrations, reaching a maximum of 20% at 1.50 mg DEHP·L⁻¹ after 96 hours. mdpi.com In the non-biting midge Chironomus riparius, 24-hour exposure to DEHP at concentrations up to 100 mg/L did not cause mortality, though a decrease in mobility and loss of color were noted. oherrero.com

Ecotoxicity of Cyclohexyl 2-ethylhexyl phthalate (CEHP/DEHP) in Aquatic Invertebrates

| Organism | Exposure Duration | Concentration | Observed Effects | Source |

|---|---|---|---|---|

| Daphnia magna (Juvenile) | 24 h | 0.83 mg/L | LC50 | nih.gov |

| Daphnia magna (Juvenile) | 48 h | 0.56 mg/L | LC50 | nih.gov |

| Daphnia magna (Adult) | 24 h | 0.48 mg/L | LC50 | nih.gov |

| Daphnia magna (Adult) | 48 h | 0.35 mg/L | LC50 | nih.gov |

| Moina macrocopa | - | 1 - 1000 µg/L | Changes in growth and reproduction | nih.gov |

| Artemia sp. | - | ≥ 0.094 mg/L | Increased mortality, slow swimming, spasms | mdpi.com |

| Apohyale media | ≥ 72 h | Various | 100% mortality at most concentrations | nih.govmdpi.com |

| Mytilopsis leucophaeata | 96 h | 1.50 mg/L | 20% mortality | mdpi.com |

| Chironomus riparius | 24 h | ≤ 100 mg/L | No mortality, decreased mobility, loss of color | oherrero.com |

Studies on various fish species have revealed that CEHP can induce a range of adverse effects, including reproductive toxicity and developmental issues. In female koi carp (B13450389) (Cyprinus carpio), a 60-day exposure to environmentally relevant concentrations of DEHP (1, 10, and 100 μg/L) resulted in significantly lower gonadosomatic index (GSI) at the 10 and 100 μg/L levels. nih.gov This exposure also led to decreased fecundity, smaller ova diameter, and defective ovarian histology, including atretic oocytes and necrosis. nih.gov Furthermore, pairing exposed females with untreated males resulted in lower fertilization, hatching, and larval survival rates. nih.gov

In medaka fish (Oryzias latipes), a 21-day continuous exposure of 7-day post-hatching fry to DEHP at concentrations of 20, 100, and 200 μg/L significantly reduced body weight and length and altered swimming behavior, such as increased maximum velocity. nih.gov Long-term exposure (91 days) of guppy fish (Poecilia reticulata) to DEHP concentrations of 0.1-10 µg/L led to a significant, concentration-dependent reduction in body length and weight, with up to a 70% decrease in body weight at the highest concentration. nih.gov

Research on zebrafish (Danio rerio) has shown that DEHP can impair fecundity, oogenesis, and embryo production in females by affecting signals involved in oocyte maturation. frontiersin.org In adult male zebrafish, DEHP has been found to disrupt spermatogenesis. frontiersin.org Similarly, studies on common carp (Cyprinus carpio) exposed to DEHP concentrations of 10, 100, and 1000 µg/L for 30 days showed a significant decrease in erythrocyte counts and impaired histoarchitecture of the gills and liver in a dose-dependent manner. researchgate.net

Ecotoxicity of this compound (CEHP/DEHP) in Fish Species

| Organism | Exposure Duration | Concentration | Observed Effects | Source |

|---|---|---|---|---|

| Cyprinus carpio (Koi Carp) | 60 days | 10, 100 µg/L | Lower GSI, decreased fecundity, defective ovarian histology | nih.gov |

| Oryzias latipes (Medaka) | 21 days | 20, 100, 200 µg/L | Reduced body weight and length, altered swimming behavior | nih.gov |

| Poecilia reticulata (Guppy) | 91 days | 10 µg/L | Up to 70% reduction in body weight | nih.gov |

| Danio rerio (Zebrafish) | - | - | Impaired fecundity, oogenesis, and spermatogenesis | frontiersin.org |

| Cyprinus carpio (Common Carp) | 30 days | 10, 100, 1000 µg/L | Decreased erythrocyte counts, impaired gill and liver histology | researchgate.net |

Due to their position at the top of many marine food webs and their lipid-rich tissues, marine mammals are susceptible to the bioaccumulation of lipophilic contaminants like CEHP. frontiersin.org The presence of DEHP and its metabolites in the tissues of marine mammals is considered an indicator of plastic pollution levels in the marine environment. frontiersin.org

Ecotoxicity to Terrestrial Organisms

CEHP can also accumulate in terrestrial environments, particularly in soil, where it can impact soil microorganisms and the broader soil ecosystem. nih.gov

Exposure to CEHP has been shown to affect the activity, diversity, and composition of soil microbial communities. nih.govnih.gov Studies have found that DEHP contamination can lead to a decrease in soil microbial biomass and activity. nih.gov For instance, in Mollisols, DEHP contamination at levels above 20 mg/kg was found to significantly affect the microbial biomass carbon and the structural diversity of the microbial community in a dose-dependent manner. researchgate.net The dominant bacterium in this DEHP-contaminated soil was identified as Bacillus. researchgate.net

Furthermore, DEHP exposure can alter the relative abundance of specific bacterial groups. nih.gov Research has shown that while the rhizosphere can mitigate some of the toxic effects of DEHP, the compound still plays a significant role in shaping the microbial community structure in this zone. nih.gov Some microbes were observed to be influenced by the synergistic toxic effect of DEHP addition and plant growth. nih.gov The degradation of DEHP in soil has been observed, with the bacterium Micrococcus luteus capable of degrading nearly 90% of initial DEHP within 12 days through the formation of mono-2-ethylhexyl phthalate (MEHP) and subsequently phthalic acid (PA). nih.gov However, the degradation products themselves may also exhibit toxicity. nih.gov

An article on the ecological impacts and ecotoxicological assessments of this compound cannot be generated at this time.

Extensive searches for scientific literature and data pertaining specifically to "this compound" have not yielded sufficient information to address the detailed outline provided in the user request. The available research predominantly focuses on other phthalate compounds, most notably di(2-ethylhexyl) phthalate (DEHP).

Due to the strict requirement to focus solely on this compound and not introduce information from other compounds, it is not possible to provide a thorough, informative, and scientifically accurate article covering the requested topics of its effects on terrestrial invertebrates, plants and uptake pathways, ecological risk assessment methodologies, and bioaccumulation.

There is a significant lack of specific data for this compound in the public domain regarding:

Toxicity to terrestrial invertebrates: No studies detailing the effects on species such as earthworms or other soil-dwelling organisms were found.

Plant uptake and phytotoxicity: Information on how this specific compound is absorbed by plants and its potential toxic effects is not available.

Ecological Risk Assessment: Methodologies, including the establishment of Environmental Risk Limits or the application of Species Sensitivity Distribution (SSD) modeling, have not been documented for this compound.

Bioaccumulation and Bioconcentration: There are no available studies on the potential for this compound to accumulate in organisms and magnify through environmental food webs.

Therefore, each section and subsection of the requested article outline remains unaddressed due to the absence of relevant scientific research.

Sources, Release Pathways, and Emission Inventories of Cyclohexyl 2 Ethylhexyl Phthalate

Industrial Manufacturing and Processing Releases

The industrial production and use of Cyclohexyl 2-ethylhexyl phthalate (B1215562) are significant sources of its release into the environment. While specific emission data for CEHP is not as extensively documented as for more common phthalates like Di(2-ethylhexyl) phthalate (DEHP), the general pathways of release for phthalates provide a framework for understanding CEHP's environmental introduction.

Phthalates are primarily used as plasticizers in the production of flexible polyvinyl chloride (PVC) products. cdc.gov During the manufacturing process, which involves the reaction of 2-ethylhexanol with phthalic anhydride, there are opportunities for the release of the compound. nih.gov These releases can occur through various streams:

Atmospheric Emissions: Volatilization of the compound during heating and mixing processes can lead to its release into the air.

Wastewater Discharges: Process water used for cleaning equipment or in direct contact with the product can become contaminated and, if not adequately treated, can introduce the phthalate into aquatic systems.

Solid Waste: Off-spec products, residual materials, and container residues contribute to solid waste streams that may contain the phthalate.

The total consumption of DEHP in the USA for plasticizing industrial and commercial products is approximately 45%. nih.gov While CEHP is a distinct compound, its structural similarity and application as a plasticizer suggest analogous release patterns during manufacturing and processing. Industrial facilities in the USA reported releases of 32 tonnes of DEHP to land in 1997, and Canadian facilities reported 33 tonnes released to land, highlighting the potential scale of such emissions. nih.gov

Leaching and Migration from Consumer and Industrial Products

CEHP, like other phthalates, is not chemically bound to the polymer matrix of products. This allows it to leach or migrate out over time, leading to its release into the environment and potential human exposure.

The primary route of Cyclohexyl 2-ethylhexyl phthalate's release from consumer and industrial products is through leaching and migration. Since it is not covalently bonded to the polymer matrix, it can be released from a variety of plastic goods. mdpi.comrewe-group.com

Polyvinyl Chloride (PVC) Products: PVC is a major application for phthalate plasticizers. cdc.govnih.gov Products such as vinyl flooring, wall coverings, shower curtains, and electronic components often contain high concentrations of these additives to achieve desired flexibility. nih.govrewe-group.com Studies on the similar compound Di(2-ethylhexyl) phthalate (DEHP) show that it can constitute up to 60% of the weight of some PVC products. nih.govnih.gov Over time, CEHP can migrate from these materials into the surrounding environment, including indoor air and dust. nih.gov

Construction Materials and Flooring: Building materials are a significant source of phthalate emissions. nih.gov Polyvinyl chloride flooring, in particular, has been identified as a source of DEHP accumulation in settled house dust. nih.gov Research has shown a negative correlation between DEHP concentration in dust and bacterial richness and diversity, indicating an environmental impact. nih.gov

Films, Textiles, and Packaging: Phthalates are used in a wide array of other plastic products, including films, textiles with polymeric coatings, and food packaging. mdpi.comrewe-group.com The use of plasticized PVC in food packaging can lead to the migration of phthalates into foodstuffs, especially those with high-fat content. nih.govnih.gov A dietary intervention study demonstrated that reducing contact with packaged foods significantly lowered urinary concentrations of DEHP metabolites, highlighting food packaging as a notable exposure source. nih.gov Leaching studies have also detected DEHP release from polyethylene (B3416737) (PE) and biodegradable plastic microplastics into seawater. nih.gov

The following table summarizes the leaching potential of DEHP from different types of microplastics into seawater:

| Microplastic Type | Leaching Potential (μg/g) |

| PE mulch | 6.88 |

| PE bags | 4.24 |

| PLA mulch | 1.10 |

| PBAT/PLA bags | 0.89 |

| This table is interactive. Users can sort and filter the data. | |

| Data sourced from a study on the leaching of DEHP from conventional and biodegradable microplastics. nih.gov |

Phthalates are utilized in the production of synthetic leather to impart softness and flexibility. rewe-group.com They are also found in various specialized applications such as plastisols, adhesives, and inks. rewe-group.comroadmaptozero.com The release from these products follows a similar pattern of migration and leaching into the surrounding environment. The Consumer Product Safety Improvement Act (CPSIA) in the United States has restricted the content of certain phthalates in children's products to 1000 ppm, which includes items that may be made with synthetic leather. leatherusa.org

Waste Management and Disposal Sites

The disposal of products containing this compound contributes to its presence in waste streams and subsequent release from waste management facilities.

A significant portion of plastic waste, including PVC products containing phthalates, is disposed of in municipal solid waste (MSW) landfills. nih.govnih.gov Over time, these plasticizers are released from the polymer matrix and can migrate into landfill leachate. nih.govnih.govplos.org

Studies conducted in central Poland found that Di(2-ethylhexyl) phthalate (DEHP) was the most predominant phthalate in landfill leachate, with concentrations reaching up to 73.9 μg/L. plos.org DEHP was detected in 65% of the analyzed samples. plos.org Another study on a Polish MSW landfill reported DEHP concentrations in leachate ranging from below the limit of quantification to 394.4 µg/L, depending on the year and season. nih.govnih.govresearchgate.net The lipophilic nature of DEHP (log Kow ~ 7.5) causes it to adsorb strongly to organic matter and soil, leading to its accumulation in landfills and slow release over extended periods. nih.govplos.org

The following table presents a summary of DEHP concentrations found in landfill leachate from various studies:

| Location/Study | DEHP Concentration Range |

| Central Poland | Up to 73.9 μg/L |

| Polish MSW Landfill | < LOQ to 394.4 µg/L |

| General Literature Review | 88-460 μg/L |

| This table is interactive. Users can sort and filter the data. | |

| Data compiled from studies on phthalate presence in landfill leachate. nih.govnih.govplos.orgresearchgate.netnih.gov |

Wastewater treatment plants (WWTPs) are another critical point for the release of phthalates into the environment. These compounds enter the wastewater stream from domestic and industrial sources. cdc.gov For instance, DEHP is commonly found in municipal sewage treatment plant influent, originating from sources like tap water and the washing of household items containing the plasticizer. cdc.gov

During wastewater treatment, a significant portion of phthalates like DEHP is removed from the water phase, primarily through sorption to primary and secondary sludges. nih.gov One study found that the removal efficiency of DEHP from the water phase at a WWTP was, on average, 94%. nih.gov However, the compound is not completely degraded. Approximately 29% of DEHP was removed in the biological activated sludge process, and about 32% was removed during anaerobic digestion of the sludge, with another 32% remaining in the digested and dewatered sludge. nih.gov

This results in the presence of phthalates in both the final effluent discharged into receiving waters and in the sewage sludge, which may be applied to agricultural land, leading to soil contamination. nih.govnih.gov A review of various studies reported DEHP concentrations in wastewaters ranging from 0.716 to 122 μg/L and in sludge from 12 to 1250 mg/kg. nih.gov

The following table summarizes the concentrations of DEHP found in wastewater and sludge:

| Matrix | DEHP Concentration Range |

| Wastewater | 0.716 - 122 μg/L |

| Sludge | 12 - 1250 mg/kg |

| This table is interactive. Users can sort and filter the data. | |

| Data sourced from a review on the occurrence and fate of DEHP in wastewater treatment plants. nih.gov |

Diffuse Environmental Release Mechanisms

Di(2-ethylhexyl) phthalate (DEHP), a common plasticizer, is not chemically bound to the polymer matrix of products, which allows it to be released into the environment over time through various diffuse mechanisms. acs.orgresearchgate.net This slow release from a multitude of products in widespread use contributes to its ubiquitous presence in the environment. nih.govnih.gov The primary diffuse environmental release mechanisms for DEHP include volatilization from materials, leaching into surrounding media, and subsequent atmospheric deposition.

Volatilization from Building Materials and Consumer Products

DEHP is a semi-volatile organic compound (SVOC), meaning it can slowly evaporate from the materials in which it is used. nih.gov This process of volatilization, or off-gassing, is a significant pathway for its release into indoor environments. Building materials such as vinyl flooring, wallpaper, and electrical wiring insulation are major sources of indoor DEHP emissions. nih.govresearchgate.netnih.gov Consumer products, including toys, food packaging, and cosmetics, also contribute to the atmospheric burden of DEHP through volatilization. nih.govgwu.edu

The rate of volatilization is influenced by factors such as the concentration of DEHP in the product, the age of the material, temperature, and air exchange rates. Higher temperatures increase the vapor pressure of DEHP, leading to higher emission rates. As products age, the plasticizer can migrate to the surface, from where it can more readily volatilize.

Once in the air, DEHP can be inhaled by humans and other organisms or can adsorb onto airborne particles and household dust. gwu.educapeandislands.org House dust, in particular, has been identified as a significant reservoir and source of exposure to phthalates. gwu.educapeandislands.orgresearchgate.net

Leaching from Plastics and Other Materials into Water and Soil

The release of DEHP into aquatic and terrestrial environments is primarily driven by leaching from plastic products. acs.org When plastic items, such as PVC pipes, food containers, and agricultural films, come into contact with liquids, DEHP can migrate from the plastic into the liquid. acs.orgdeswater.com This leaching process is influenced by several factors, including the type of liquid (with fatty or oily substances increasing leaching), temperature, and contact time. researchgate.net

In the context of environmental contamination, landfill leachate is a significant source of DEHP in groundwater and soil. gwu.edu The disposal of DEHP-containing products in landfills leads to the slow release of the plasticizer into the leachate as the plastic degrades and comes into contact with precipitation and other liquids.

Similarly, the widespread use of plastics in agriculture, such as in mulch films and irrigation tubing, can lead to the direct contamination of soil and surface water through leaching. nih.gov The degradation of these plastics into smaller particles, known as microplastics, further facilitates the release of DEHP into the environment due to their increased surface area. nih.gov

Atmospheric Deposition

Once volatilized into the atmosphere, DEHP can be transported over long distances. It can then be removed from the atmosphere and deposited onto land and water surfaces through wet and dry deposition. Wet deposition occurs when DEHP is scavenged from the atmosphere by precipitation (rain, snow, fog), while dry deposition involves the settling of DEHP-laden particles and the direct absorption of gaseous DEHP by surfaces.

Atmospheric deposition is a key mechanism for the widespread distribution of DEHP in the environment, leading to its presence in remote ecosystems far from its original sources. The amount of DEHP deposited in a particular location depends on factors such as proximity to emission sources, atmospheric conditions, and the characteristics of the receiving surface.

The following tables provide data on the emission rates of DEHP from building materials and its concentrations in various environmental compartments, illustrating the impact of these diffuse release mechanisms.

Table 1: Emission Rates of Di(2-ethylhexyl) phthalate (DEHP) from Building Materials

| Material | Emission Rate (μg/m²/h) | Research Finding |

| Vinyl Flooring (Sample 1) | 4.5 | Determined using a micro-chamber. nih.gov |

| Vinyl Flooring (Sample 2) | 6.1 | Determined using a micro-chamber. nih.gov |

| Wallpaper | 5.2 | Determined using a micro-chamber. nih.gov |

Table 2: Concentrations of Di(2-ethylhexyl) phthalate (DEHP) in Various Environmental Media

| Environmental Medium | Concentration Range | Geographic Location/Study Context |

| Indoor Air | 1.3 - 2.3 µg/m³ (surface-air concentration) | Estimated for building materials. nih.gov |

| House Dust | Mean of 7,682 ng/g | Meta-analysis of U.S. studies. gwu.edu |

| Surface Water | 0.19 - 0.88 µg/L | Environmental samples. nih.gov |

| Soil | Not found above LOQ (0.05 mg/kg) | Environmental samples. nih.gov |

| Landfill Leachate | Not specified in provided search results | - |

| Atmospheric Deposition | Not specified in provided search results | - |

Environmental Regulatory Frameworks and Policy Implications for Phthalates

International and Supranational Regulatory Initiatives (e.g., EU REACH)

A prominent example of a comprehensive supranational regulatory framework is the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. compliancegate.com REACH places the responsibility on industries to manage the risks that chemicals may pose to human health and the environment. europa.eu Several phthalates have been identified as Substances of Very High Concern (SVHC) under REACH due to their hazardous properties. aimplas.netrestrictionofhazardoussubstances.com

Substances on the SVHC list, which includes certain phthalates, are candidates for inclusion in the Authorisation List (Annex XIV of REACH). europa.euineris.fr Once a substance is on the Authorisation List, it cannot be placed on the market or used after a specific date unless an authorization is granted for a specific use. ineris.frwikipedia.org This process aims to progressively replace SVHCs with safer alternatives.

Specifically, phthalates such as Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), Benzyl butyl phthalate (BBP), Dibutyl phthalate (DBP), and Diisobutyl phthalate (DIBP) are included in the REACH Authorisation List. ineris.frchemycal.comineris.fr The use of these phthalates is restricted in many consumer products. For instance, in the EU, DEHP, BBP, DBP, and DIBP are not permitted in toys and childcare articles in concentrations above 0.1% by weight. nih.gov The restriction also extends to other articles, where the concentration of these four phthalates, individually or in combination, cannot exceed 0.1% by weight of the plasticized material. chemycal.comfoodpackagingforum.org

The European Chemicals Agency (ECHA) plays a central role in the implementation of REACH, including the assessment of regulatory needs for groups of chemicals. foodpackagingforum.org In 2021, ECHA published an assessment for ortho-phthalates, categorizing them into subgroups to streamline regulatory action. foodpackagingforum.org This group-based approach helps to address the issue of regrettable substitution, where a banned substance is replaced by a structurally similar but equally or more harmful one.

Another significant piece of EU legislation is the Restriction of Hazardous Substances (RoHS) Directive, which restricts the use of specific hazardous materials in electrical and electronic equipment. restrictionofhazardoussubstances.com In 2015, the RoHS Directive was amended to include restrictions on DEHP, BBP, DBP, and DIBP. restrictionofhazardoussubstances.com

The following interactive table provides a summary of some of the key phthalates regulated under EU REACH.

National and Regional Regulatory Approaches (e.g., EPA, CPSC, state-level regulations)

In the United States, the regulation of phthalates is handled by several federal agencies, including the Environmental Protection Agency (EPA) and the Consumer Product Safety Commission (CPSC).

The EPA has the authority to regulate chemicals under the Toxic Substances Control Act (TSCA). gpcgateway.com The EPA has developed an action plan for a group of eight phthalates, including DEHP, DBP, BBP, and DIBP, due to concerns about their toxicity and widespread human exposure. regulations.gov As part of its risk evaluation process under TSCA, the EPA assesses the potential risks of chemicals to human health and the environment to determine if they present an unreasonable risk. epa.gov For instance, the EPA has released a draft risk evaluation for Dicyclohexyl Phthalate (DCHP), identifying unreasonable risks to workers from inhalation exposure. epa.gov

The CPSC regulates phthalates in consumer products, particularly those intended for children. The Consumer Product Safety Improvement Act (CPSIA) of 2008 permanently banned three phthalates—DEHP, DBP, and BBP—in any amount greater than 0.1% in "children's toys" and "child care articles." bdlaw.comcpsc.gov The CPSIA also placed an interim ban on Diisononyl phthalate (DINP), Diisodecyl phthalate (DIDP), and Di-n-octyl phthalate (DNOP) in amounts greater than 0.1% in toys that can be placed in a child's mouth and in child care articles. bdlaw.com

In 2017, the CPSC issued a final rule that expanded these restrictions. bdlaw.comfederalregister.gov The rule made the ban on DINP permanent and extended it to all children's toys and child care articles. bdlaw.comcontractlaboratory.com Furthermore, it prohibited five additional phthalates—DIBP, Di-n-pentyl phthalate (DPENP), Di-n-hexyl phthalate (DHEXP), and Dicyclohexyl phthalate (DCHP)—in children's toys and child care articles at concentrations greater than 0.1%. federalregister.govcontractlaboratory.comcpsc.gov

In addition to federal regulations, some states have implemented their own restrictions on phthalates. For example, Washington state has identified phthalates as priority chemicals under its Safer Products for Washington program and has restricted their use in children's products through the Children's Safe Products Act. wa.gov California lists DEHP as a chemical known to cause cancer and reproductive harm under its Proposition 65, which requires businesses to provide warnings to Californians about significant exposures to chemicals that cause cancer, birth defects, or other reproductive harm. wikipedia.orgca.gov

The following interactive table summarizes key US federal regulations on certain phthalates.

Effectiveness of Environmental Policy Measures in Reducing Phthalate Concentrations

Studies have shown that regulatory interventions can be effective in reducing human exposure to targeted phthalates. A scoping review of 58 intervention studies found that policy-level interventions had the largest magnitude of effect in decreasing exposure to bisphenols and phthalates. nih.gov For example, after the US government banned certain phthalates in children's toys and childcare articles in 2008, a measurable decrease in exposure to these specific chemicals was observed. nih.gov

The implementation of regulations has also spurred innovation in the development of safer alternatives to restricted phthalates. restrictionofhazardoussubstances.com However, the effectiveness of these policies can be limited by the continued use of these chemicals in other countries and in products not covered by the regulations. compliancegate.com Despite restrictions, human exposure to some phthalates remains a concern due to their presence in a wide range of products and the potential for co-exposures to mixtures of different phthalates. nih.gov

Wastewater treatment plants play a role in removing phthalates from the environment, although their efficiency varies. researchgate.netnih.gov Combining different wastewater treatment technologies has been shown to significantly increase the removal efficiency of phthalate esters. researchgate.netnih.gov

Challenges in Environmental Regulation and Enforcement

Despite the progress made in regulating phthalates, several challenges remain. One of the primary challenges is the global and interdependent nature of the supply chain, which makes it difficult to control the presence of toxic substances in everyday products. nih.gov Products manufactured in countries with less stringent regulations may still contain restricted phthalates and be imported into regions with stricter laws. compliancegate.com

Another significant challenge is the issue of "regrettable substitution," where a regulated chemical is replaced by another, often structurally similar, chemical that may also have adverse health effects. The group-based assessment of chemicals, as initiated by ECHA, is one approach to address this problem. foodpackagingforum.org

Enforcement of these regulations can also be complex. It requires robust monitoring and testing of products on the market to ensure compliance. The complexity of phthalate extraction and analysis, especially with lowering migration limits, presents a challenge for laboratories. aimplas.net

Furthermore, there are often discrepancies in regulations between different countries and for different product categories, such as food contact materials and cosmetics, which can create confusion and loopholes. nih.gov For example, while the US has banned certain phthalates in children's toys, these same chemicals may not be prohibited by the Food and Drug Administration (FDA) for use in food packaging materials. ehn.org This can lead to continued exposure through dietary sources.

Finally, keeping regulations up-to-date with the latest scientific evidence on the health effects of phthalates and their alternatives is an ongoing challenge for regulatory bodies worldwide. ehn.org

Development and Environmental Assessment of Alternative Plasticizers

Overview of Non-Phthalate Plasticizer Categories

In response to health and environmental concerns associated with traditional phthalate (B1215562) plasticizers, a diverse array of non-phthalate alternatives has been developed and commercialized. These alternatives are sought for applications where human contact and environmental release are significant concerns, such as in toys, food packaging, and medical devices. southcitypetrochem.compatsnap.com The primary categories of these alternatives are based on their chemical structure, which dictates their performance, compatibility with polymers like PVC, and environmental profile. southcitypetrochem.comresearchdive.comoxoplast.com

Major categories include:

The selection of a non-phthalate plasticizer depends on the specific performance requirements of the end product, including flexibility, durability, temperature resistance, and cost-effectiveness. southcitypetrochem.compatsnap.com

Table 1: Categories of Non-Phthalate Plasticizers and Their Features

| Category | Example Compound | Key Features | Common Applications |

|---|---|---|---|

| Terephthalates | Dioctyl terephthalate (DOTP/DEHT) | General purpose, low volatility, low migration resistance. southcitypetrochem.com | Toys, childcare products, flooring, wall coverings. southcitypetrochem.com |

| Trimellitates | Tris-2-ethylhexyl trimellitate (TOTM) | High heat, oil, and water resistance. southcitypetrochem.com | High-temperature wire insulation, gaskets. southcitypetrochem.com |

| Adipates | Di-2-ethylhexyl adipate (DEHA/DOA) | Excellent low-temperature resistance, good viscosity stability. southcitypetrochem.com | Clear PVC films for packaging, cold-weather gaskets. southcitypetrochem.com |

| Cyclohexane Dicarboxylic Acids | Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) | Developed as a primary DEHP alternative. acs.org | Medical devices, toys, food contact materials. patsnap.comacs.org |

| Epoxy Esters | Epoxidized soybean oil (ESBO) | Increases stability, crack-resistant, non-toxic. southcitypetrochem.com | Automotive parts, food packaging films. southcitypetrochem.com |

| Succinates | Di-n-heptyl Succinate (B1194679) (DHPS) | Good biodegradability, effective plasticization. acs.orgresearchgate.net | Potential green plasticizer for PVC. researchgate.net |

Comparative Environmental Fate and Transport of Alternatives

Biodegradation Characteristics of Alternatives (e.g., succinates, DINCH)

The biodegradability of alternative plasticizers varies significantly depending on their chemical class.

Succinates: Diester compounds based on succinic acid have shown promising biodegradation characteristics. Research indicates that the common soil bacterium Rhodococcus rhodocrous can rapidly break down unsubstituted succinates, such as Di-n-heptyl Succinate (DHPS), often within weeks and without the accumulation of stable, potentially harmful metabolites. acs.orgresearchgate.netnih.gov The alkyl chain length of the succinate molecule influences the degradation rate, with some studies showing that longer side chains can be effectively metabolized. nih.gov However, the introduction of larger, more complex substituents, like a cyclohexyl group, can result in poorer degradation rates. nih.gov

DINCH (Diisononyl cyclohexane-1,2-dicarboxylate): The biodegradability of DINCH is less straightforward. While it was developed as a safer alternative, some data suggests it is not readily biodegradable. acs.org Its estimated environmental half-life under certain conditions can be lengthy, and due to its high octanol-water partition coefficient (logKow), it is expected to adsorb to sediment and suspended particles in aquatic environments. acs.org Studies on bacterial consortia have demonstrated that DINCH can be degraded, but the process can be slow and dependent on specific microbial populations and environmental conditions. researchgate.netnih.gov The degradation pathway involves hydrolysis to its monoester (MINCH) and subsequent oxidation. acs.org

Leaching and Migration from Products

The migration of plasticizers from consumer and industrial products is a primary pathway for environmental contamination and human exposure. researchgate.net This process is influenced by several factors, including the type of plasticizer, its concentration, temperature, contact time, and the nature of the surrounding medium (e.g., liquid, air, or another solid). researchgate.netd-nb.info

Studies comparing alternatives to traditional phthalates like DEHP often show lower migration rates for the alternatives. For example, research on medical devices has demonstrated that the leaching of DINCH and DEHT into blood products is significantly lower than that of DEHP under the same storage conditions. researchgate.net This lower leachability is a key advantage, as it reduces potential exposure. researchgate.net

However, migration still occurs. Non-phthalate plasticizers have been detected in various environmental matrices, including indoor dust, which indicates their release from products like flooring, wall coverings, and consumer goods. The process involves diffusion of the plasticizer to the polymer surface, followed by its desorption into the surrounding environment. oaepublish.com Higher molecular weight or polymeric plasticizers are specifically designed for greater permanence due to their reduced mobility within the polymer matrix. specialchem.comforgeway.com

Life Cycle Assessment (LCA) in Alternative Plasticizer Evaluation

Life Cycle Assessment (LCA) is a critical tool for evaluating the comprehensive environmental impact of alternative plasticizers, from raw material extraction to manufacturing, use, and end-of-life ("cradle-to-gate" or "cradle-to-grave"). lifecycleinitiative.orgrsc.orgrsc.org LCA helps to identify potential trade-offs, ensuring that a plasticizer with lower toxicity does not come with a higher carbon footprint or greater resource consumption during its production. rsc.orgdtu.dk

LCA studies compare plasticizers across multiple environmental impact categories, such as global warming potential, resource use, and toxicity. lifecycleinitiative.orgrsc.org For instance, a life cycle analysis might reveal that while some bio-based plasticizers have advantages in terms of lower toxicity, they may have higher impacts related to land use and carbon emissions from agriculture and processing. rsc.org In contrast, some petroleum-based alternatives may perform well on production-related environmental indicators but have higher toxicity profiles. rsc.org

Frameworks for Life Cycle Based Alternatives Assessment (LCAA) propose a tiered approach. This starts with a rapid risk screening for the consumer use stage and can expand to include a more detailed assessment of the chemical's supply chain and the full product life cycle if the alternatives have substantially different production routes or end-of-life scenarios. lifecycleinitiative.orgrsc.orgdtu.dk This systematic approach helps to avoid unacceptable trade-offs between different life cycle stages and impact categories, supporting a more holistic and sustainable chemical substitution process. lifecycleinitiative.orgmdpi.com

Research Needs for Comprehensive Environmental Assessment of Alternatives

Despite the growing market for non-phthalate plasticizers, there is a consensus in the scientific community that significant research gaps remain, hindering a full and comprehensive environmental assessment. acs.orgnih.govresearchgate.netpublish.csiro.au The primary concern is the potential for "regrettable substitution," where a hazardous chemical is replaced with an alternative that is later found to be similarly or even more harmful. acs.orgrsc.org

Key research needs include:

Addressing these research needs is essential for making informed decisions about chemical safety and ensuring that the shift away from traditional phthalates leads to genuinely safer and more sustainable products. acs.orgrsc.org

Current Research Gaps and Future Directions in Cyclohexyl 2 Ethylhexyl Phthalate Environmental Science

Refinement of Environmental Transport and Fate Models

Current environmental fate models provide a general understanding of how phthalates like Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a compound structurally similar to CEHP, move and persist in the environment. These models indicate that such compounds tend to strongly adsorb to soil and sediment and have the potential to bioconcentrate in aquatic organisms. cdc.gov However, the dominant environmental pathway is highly dependent on local conditions such as pH, soil composition, and oxygen levels. cdc.gov

A significant research gap exists in the development and refinement of models specifically calibrated for CEHP. Future research should focus on:

Parameterization for CEHP: Existing models, often developed for more common phthalates like DEHP, need to be parameterized with CEHP-specific data on properties like water solubility, octanol-water partition coefficient (Kow), and organic carbon-partition coefficient (Koc). researchgate.netoekotoxzentrum.ch